molecular formula C14H18N2O2 B1439012 5-Aminomethylindole-1-carboxylic acid tert-butyl ester CAS No. 887584-14-7

5-Aminomethylindole-1-carboxylic acid tert-butyl ester

Cat. No. B1439012
CAS RN: 887584-14-7
M. Wt: 246.3 g/mol
InChI Key: GSCAJWQEJGGGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

AMTB can be synthesized by reacting 5-nitroindole with formaldehyde and aminoacetaldehyde diethyl acetal. A simple and safe tert-butylation reaction was developed for the synthesis of compounds of pharmaceutical importance . Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

Scientific Research Applications

Cancer Treatment

5-Aminomethylindole-1-carboxylic acid tert-butyl ester: is a derivative of indole, which has been extensively studied for its potential in treating various types of cancer. Indole derivatives are known to exhibit properties that can inhibit the growth of cancer cells . They can be used to design and synthesize new compounds that target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The indole core structure is also significant in the development of antimicrobial agents. Research has shown that indole derivatives can be effective against a broad spectrum of microbes, including bacteria and fungi . This makes them valuable in the search for new treatments for infectious diseases, especially in an era of increasing antibiotic resistance.

Neurological Disorders

In neuroscience, 5-Aminomethylindole-1-carboxylic acid tert-butyl ester can serve as a tool compound to study the function of TRPM8 (transient receptor potential cation channel subfamily M member 8) in neurological pathways. Modulating TRPM8 activity has implications for treating various neurological disorders.

Drug Discovery

This compound is utilized in drug discovery as a scaffold for developing new pharmacologically active molecules. Its indole moiety is a common feature in many synthetic drugs, and modifications to this core can lead to the discovery of compounds with novel therapeutic effects .

Anti-inflammatory and Analgesic Applications

Indole derivatives have been identified to possess anti-inflammatory and analgesic properties. They can be formulated into drugs that help reduce inflammation and pain, which is beneficial for conditions such as arthritis and other inflammatory diseases .

Antiviral and Antitubercular Agents

Some indole derivatives have shown promising results as antiviral and antitubercular agents. They have been tested against a range of RNA and DNA viruses, as well as Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antidiabetic Effects

Research into indole derivatives has also extended into the field of endocrinology, where they have been evaluated for their antidiabetic effects. These compounds may influence pathways that regulate blood sugar levels and insulin sensitivity .

Antioxidant Properties

The antioxidant properties of indole derivatives make them candidates for combating oxidative stress, which is a factor in many chronic diseases. By neutralizing free radicals, these compounds can potentially prevent or mitigate damage to cells and tissues .

properties

IUPAC Name

tert-butyl 5-(aminomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCAJWQEJGGGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethylindole-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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